molecular formula C8H11NO2 B3394326 (R)-3-(Furan-3-yl)morpholine CAS No. 1212827-57-0

(R)-3-(Furan-3-yl)morpholine

Número de catálogo: B3394326
Número CAS: 1212827-57-0
Peso molecular: 153.18 g/mol
Clave InChI: QRTFXNSVWFBXRX-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-3-(Furan-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a furan ring at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Furan-3-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and morpholine.

    Formation of Intermediate: The furan ring is functionalized to introduce a suitable leaving group at the third position, often through halogenation or other electrophilic substitution reactions.

    Nucleophilic Substitution: The functionalized furan is then reacted with morpholine under nucleophilic substitution conditions to form ®-3-(Furan-3-yl)morpholine. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of ®-3-(Furan-3-yl)morpholine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: ®-3-(Furan-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-3-(Furan-3-yl)morpholine is being explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.

  • EGFR Inhibition : This compound has shown promise as an inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). Studies indicate that it exhibits significant selectivity towards mutant EGFR compared to wild-type forms, suggesting its potential as a targeted therapy .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, allows for the development of diverse derivatives with enhanced properties.

The biological activity of this compound primarily involves its interactions with enzymes and receptors:

  • Inhibition of EGFR : A key study demonstrated that this compound inhibits mutant EGFR with an IC50 value of 8 nM, showcasing a selectivity ratio of 14 against the wild-type enzyme. This selectivity is crucial for minimizing side effects in cancer therapy.
  • Antitumor Activity : In mouse xenograft models, this compound exhibited significant antitumor activity, further supporting its potential in cancer treatment.
Activity TypeTargetIC50 Value (nM)Selectivity Ratio
EGFR InhibitionMutant EGFR L858R/T790M814
AntiproliferativeH1975 Cell Line12621
Antitumor ActivityMouse Xenograft ModelN/AN/A

Case Studies and Research Findings

  • Inhibition of EGFR :
    • A study highlighted the effectiveness of morpholine derivatives in inhibiting mutant EGFR prevalent in NSCLC. The introduction of this compound into drug candidates enhanced selectivity towards mutant forms.
  • Antitumor Activity :
    • Research indicated that this compound demonstrated significant antiproliferative effects against cancer cell lines, reinforcing its potential application in oncological therapies .

Mecanismo De Acción

The mechanism of action of ®-3-(Furan-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan ring can engage in π-π interactions, while the morpholine ring can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

    (S)-3-(Furan-3-yl)morpholine: The enantiomer of ®-3-(Furan-3-yl)morpholine, differing in its stereochemistry.

    3-(Furan-2-yl)morpholine: A structural isomer with the furan ring attached at the second position.

    3-(Thiophen-3-yl)morpholine: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness: ®-3-(Furan-3-yl)morpholine is unique due to its specific stereochemistry and the presence of both a furan and morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

(R)-3-(Furan-3-yl)morpholine is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring substituted with a furan ring, which contributes to its unique properties and interactions with biological targets.

The structure of this compound can be described as follows:

  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : 165.17 g/mol
  • Key Functional Groups : Morpholine and furan rings.

The presence of these rings allows for various interactions with biological macromolecules, making it an interesting candidate for drug development.

The biological activity of this compound primarily involves its ability to modulate enzyme activity and receptor interactions. The furan ring can participate in π-π stacking interactions, while the morpholine ring is capable of forming hydrogen bonds, enhancing its binding affinity to specific targets.

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in cancer pathways, such as the epidermal growth factor receptor (EGFR). Its selectivity and potency against mutant forms of EGFR have been noted in various studies, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

  • Inhibition of EGFR :
    • A study demonstrated that morpholine derivatives exhibit significant inhibition of mutant EGFR, which is prevalent in non-small cell lung cancer (NSCLC). The introduction of this compound into drug candidates showed enhanced selectivity towards mutant EGFR compared to wild-type forms, indicating its potential as a targeted therapy .
  • Antitumor Activity :
    • In vivo studies have shown that compounds derived from this compound displayed promising antitumor effects in mouse xenograft models. Specifically, these compounds were able to reduce tumor size significantly compared to control groups, highlighting their therapeutic potential .
  • Biochemical Characterization :
    • Biochemical assays revealed that this compound analogs could effectively inhibit cellular proliferation in cancer cell lines expressing mutant EGFR. The IC50 values for these compounds were reported in the low nanomolar range, underscoring their potency .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (nM)Selectivity Ratio
EGFR InhibitionMutant EGFR L858R/T790M814
AntiproliferativeH1975 Cell Line12621
Antitumor ActivityMouse Xenograft ModelN/AN/A

Propiedades

IUPAC Name

(3R)-3-(furan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFXNSVWFBXRX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856268
Record name (3R)-3-(Furan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212827-57-0
Record name (3R)-3-(Furan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 2
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 3
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 4
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 5
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 6
(R)-3-(Furan-3-yl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.